N-{[4-(Aminomethyl)phenyl]methyl}acetamide
Overview
Description
“N-{[4-(Aminomethyl)phenyl]methyl}acetamide” is a chemical compound . It is also known as "N-[[4-(Aminomethyl)phenyl]methyl]acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H13ClN2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 200.66500 . Unfortunately, specific information about its density, melting point, and boiling point is not available .Scientific Research Applications
Metabolism and Toxicology Research
N-{[4-(Aminomethyl)phenyl]methyl}acetamide derivatives have been extensively studied for their metabolism and toxicological profiles. Comparative studies on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes, highlighted the complex metabolic pathways leading to DNA-reactive products. These pathways involve the formation of specific acetamide metabolites, which undergo bioactivation through enzymatic reactions facilitated by cytochrome P450 isoforms like CYP3A4 and CYP2B6. This research underscores the significance of understanding the metabolic activation of these compounds due to their carcinogenic potential in mammals (Coleman et al., 2000).
Chemical Synthesis and Coordination Chemistry
The field of coordination chemistry has explored the use of pyrazole-acetamide derivatives in the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies involve synthesizing and characterizing ligands and their metal complexes to investigate their structural properties and potential applications, such as in antioxidant activities. This research contributes to the broader understanding of hydrogen bonding in self-assembly processes and the antioxidant properties of these complexes, highlighting the versatile applications of acetamide derivatives in creating functional materials (Chkirate et al., 2019).
Biocatalysis and Drug Synthesis
Acetamide derivatives have been utilized in the enzymatic synthesis of pharmaceutical intermediates. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, demonstrates the application of biocatalysis in producing medically relevant compounds. This research illustrates the potential of using enzymes, such as lipases, for selective and efficient synthesis processes, opening pathways for sustainable and green chemistry applications (Magadum & Yadav, 2018).
Molecular Docking and Drug Discovery
The evaluation of electronic and biological interactions of specific acetamide derivatives provides insights into their potential therapeutic applications. Molecular docking studies on compounds like N-[4-(Ethylsulfamoyl)phenyl]acetamide have revealed their interactions with biological targets, contributing to the understanding of their pharmacological properties and aiding in the discovery of new drugs. Such research is crucial for identifying novel therapeutic agents and understanding their mechanisms of action at the molecular level (Bharathy et al., 2021).
Properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-7-10-4-2-9(6-11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWLRQKZZZGYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734065 | |
Record name | N-{[4-(Aminomethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62592-05-6 | |
Record name | N-{[4-(Aminomethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.